molecular formula C9H11FOS B6287137 (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane CAS No. 2586125-94-0

(3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane

Cat. No.: B6287137
CAS No.: 2586125-94-0
M. Wt: 186.25 g/mol
InChI Key: ONWKJVKGJQOOOC-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FOS and a molecular weight of 186.24 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a methylsulfane group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane typically involves the reaction of 3-fluoro-4-methoxy-2-methylphenol with methylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence its binding affinity to enzymes or receptors, potentially modulating their activity. The methylsulfane group may also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-4-methoxy-2-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluorine atom and methoxy group on the phenyl ring, along with the methylsulfane group, makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-fluoro-1-methoxy-3-methyl-4-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-6-8(12-3)5-4-7(11-2)9(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKJVKGJQOOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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